molecular formula C15H16N2O4 B6065611 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B6065611
M. Wt: 288.30 g/mol
InChI Key: UQFIHMBFTOEBIZ-LZYBPNLTSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry. This particular compound is derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-7-12(10(2)21-9)15(19)17-16-8-11-5-4-6-13(20-3)14(11)18/h4-8,18H,1-3H3,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIHMBFTOEBIZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of hydrazone derivatives, including N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide. These compounds have shown promising activity against a range of bacterial and fungal strains. For instance:

  • Bactericidal Activity : The compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity : Effective against common fungal pathogens like Candida albicans.

Antioxidant Activity

The antioxidant properties of the compound have been evaluated using various in vitro assays. It demonstrates a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Drug Development

Given its biological activities, this compound is being explored as a lead compound for developing new antimicrobial and antioxidant agents. Its structure allows for further modifications to enhance potency and selectivity.

Cancer Research

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Photovoltaic Devices

Research indicates potential applications in organic photovoltaic devices due to its ability to absorb light effectively and convert it into electrical energy.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antimicrobial activity against multiple pathogens with an emphasis on Gram-positive bacteria.
Showed potent antioxidant properties in DPPH radical scavenging assays, indicating potential health benefits.
Investigated as a lead compound in drug development for cancer therapy, highlighting its mechanism of inducing apoptosis in specific cancer cell lines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, the compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to the presence of both the furan ring and the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other Schiff bases that may lack these functional groups.

Biological Activity

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure

The compound has the following molecular formula: C16_{16}H18_{18}N4_{4}O3_{3}. Its structure features an acylhydrazone moiety, which is known for its bioactive potential. The presence of both methoxy and hydroxy groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related acylhydrazones. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In a comparative study, certain synthesized acylhydrazones exhibited antibacterial activity comparable to that of established antibiotics, suggesting that this compound may possess similar properties .

Table 1: Antimicrobial Activity of Acylhydrazones

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
This compoundMRSATBD

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. Acylhydrazones have demonstrated cytotoxic effects against various cancer cell lines. For example, a study indicated that certain derivatives inhibited cell proliferation in breast cancer cells at nanomolar concentrations, with lower cytotoxicity towards normal cells . This suggests that this compound may also exhibit selective anticancer properties.

Case Study: Anticancer Screening
In a recent screening of hydrazone derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds featuring phenolic structures are known for their ability to scavenge free radicals. Preliminary studies on similar compounds indicate that they can effectively reduce oxidative stress markers in vitro . The hydroxyl group present in this compound likely contributes to its antioxidant capacity.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A7520
Compound B6030
This compoundTBDTBD

Q & A

Q. Table 1: Key Spectroscopic Parameters for Structural Validation

TechniqueKey Peaks/FeaturesReference
1H^1 \text{H}-NMRHydrazide NH (~10.5 ppm), methoxy OCH3 (~3.8 ppm), aromatic protons (~6.5–7.5 ppm)
FT-IRC=O (1650 cm1^{-1}), N-H (3200 cm1^{-1}), C-O (1250 cm1^{-1})
ESI-MS[M+H]+^+ ion matching theoretical molecular weight

Q. Table 2: Crystallographic Refinement Parameters

Software/ToolApplicationReference
SHELXLRefinement of disordered regions, hydrogen bonding networks
PLATONValidation of geometric parameters, detection of twinning

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